Cas no 2219379-22-1 (1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid)

1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(2-methylpropyl)piperidine-4-carboxylic acid
- 1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid
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- インチ: 1S/C25H29NO4/c1-17(2)15-25(23(27)28)11-13-26(14-12-25)24(29)30-16-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,17,22H,11-16H2,1-2H3,(H,27,28)
- InChIKey: FNJKXWKXIAEAQI-UHFFFAOYSA-N
- ほほえんだ: N1(C(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)CCC(CC(C)C)(C(O)=O)CC1
1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM479294-1g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid |
2219379-22-1 | 95%+ | 1g |
$*** | 2023-03-30 | |
Enamine | EN300-1091659-1.0g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid |
2219379-22-1 | 95% | 1.0g |
$1557.0 | 2023-07-08 | |
Enamine | EN300-1091659-5.0g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid |
2219379-22-1 | 95% | 5.0g |
$4517.0 | 2023-07-08 | |
Enamine | EN300-1091659-10.0g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid |
2219379-22-1 | 95% | 10.0g |
$6697.0 | 2023-07-08 | |
Enamine | EN300-1091659-2.5g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid |
2219379-22-1 | 95% | 2.5g |
$3051.0 | 2023-10-27 | |
Enamine | EN300-1091659-0.5g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid |
2219379-22-1 | 95% | 0.5g |
$1214.0 | 2023-10-27 | |
1PlusChem | 1P01FJGS-250mg |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid |
2219379-22-1 | 95% | 250mg |
$1014.00 | 2023-12-18 | |
1PlusChem | 1P01FJGS-10g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid |
2219379-22-1 | 95% | 10g |
$8340.00 | 2023-12-18 | |
Aaron | AR01FJP4-1g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid |
2219379-22-1 | 95% | 1g |
$2166.00 | 2025-02-11 | |
1PlusChem | 1P01FJGS-5g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid |
2219379-22-1 | 95% | 5g |
$5645.00 | 2023-12-18 |
1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acidに関する追加情報
1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid: A Comprehensive Overview
1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid, commonly referred to as Fmoc-Pip, is a compound with the CAS number 2219379-22-1. This compound has garnered significant attention in the fields of organic chemistry and pharmaceutical research due to its unique structural properties and potential applications. The molecule is characterized by its piperidine ring, which is a six-membered ring containing one nitrogen atom, and its fluorenylmethoxycarbonyl (Fmoc) group, a well-known protecting group in peptide synthesis.
The Fmoc group plays a crucial role in the synthesis of peptides and other nitrogen-containing compounds. It is widely used as a temporary protecting group for amino acids during solid-phase peptide synthesis (SPPS). The Fmoc group is particularly advantageous because it is stable under basic conditions but can be easily removed under acidic conditions, making it highly versatile in synthetic chemistry. The presence of the Fmoc group in 1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid suggests that this compound may serve as an intermediate in peptide synthesis or other related processes.
The piperidine ring in this compound contributes to its structural stability and potential bioactivity. Piperidine derivatives are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in drug discovery. The substitution pattern of the piperidine ring in this compound includes a 4-(2-methylpropyl) group, which introduces steric bulk and may influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Recent studies have highlighted the importance of piperidine derivatives in the development of novel therapeutic agents. For instance, researchers have explored the use of piperidine-containing compounds as inhibitors of kinase enzymes, which are implicated in various diseases, including cancer. The carboxylic acid group present in this compound may also participate in hydrogen bonding interactions, further enhancing its potential as a bioactive molecule.
In terms of synthesis, the preparation of 1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid likely involves multi-step reactions. The Fmoc group can be introduced via nucleophilic acyl substitution using fluorenylmethoxy carbonyl chloride (FmocCl) under appropriate conditions. The piperidine ring may be synthesized through cyclocondensation or other cyclization reactions, followed by functionalization with the desired substituents.
The application of this compound extends beyond peptide synthesis. Its structural features make it a promising candidate for use in medicinal chemistry research. For example, derivatives of this compound could be explored as modulators of G-protein coupled receptors (GPCRs) or other membrane-bound proteins. Additionally, the presence of the Fmoc group allows for easy modification and diversification of the molecule, enabling researchers to investigate its structure-activity relationships (SARs) effectively.
From an analytical standpoint, 1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods provide insights into the molecular structure and purity of the compound, ensuring its suitability for further research or application.
In conclusion, 1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid, with its unique combination of functional groups and structural features, represents a valuable tool in organic synthesis and drug discovery. Its versatility as an intermediate or active molecule positions it at the forefront of contemporary chemical research.
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